![molecular formula C9H4F6N2 B13031109 4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzimidazole precursors using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions
Industrial Production Methods
Industrial production of 4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole core.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the benzimidazole core .
Applications De Recherche Scientifique
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the specific positioning of the trifluoromethyl groups on the benzimidazole core. This positioning can influence its chemical reactivity and biological activity, making it distinct from other trifluoromethylated imidazoles and benzimidazoles .
Propriétés
Formule moléculaire |
C9H4F6N2 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
4,7-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5(9(13,14)15)7-6(4)16-3-17-7/h1-3H,(H,16,17) |
Clé InChI |
BOSWJDXELOVXIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(F)(F)F)NC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


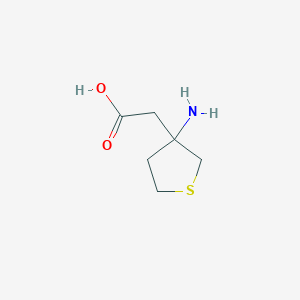
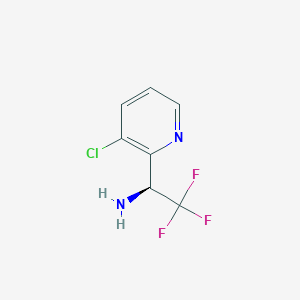



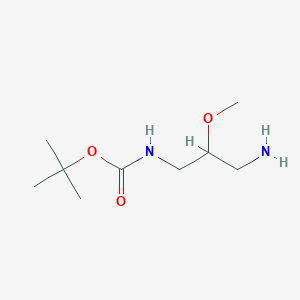

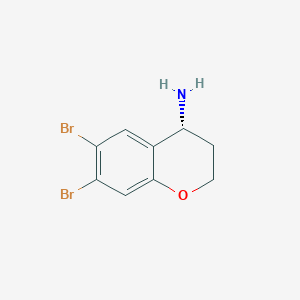
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
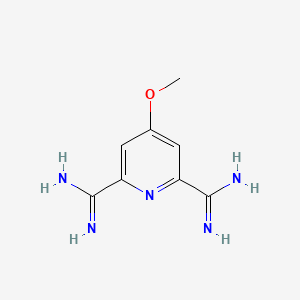
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
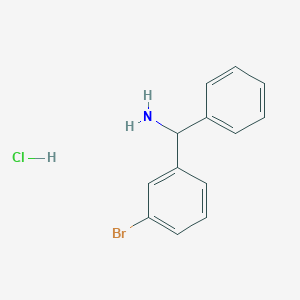

![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
